N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c1-12-6-8-13(9-7-12)28-17-15(10-25-28)19(30)27(11-24-17)26-18(29)14-4-2-3-5-16(14)20(21,22)23/h2-11H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSVMCWMAGMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Yield improvements are observed when using polar aprotic solvents (e.g., DMF, DMSO) for condensation steps, as they enhance intermediate solubility. For instance, the cyclocondensation of hydrazine intermediates with 1,3-diketones achieves 85% yield in DMF at 100°C, compared to 60% in ethanol under reflux.
Catalytic Systems
Palladium-based catalysts (e.g., PdCl₂(dppf)₂) are indispensable for Suzuki couplings, with ligand choice impacting efficiency. Xantphos ligands increase turnover numbers by stabilizing the palladium center during aryl transfer.
Analytical Characterization
The compound’s structure is validated through:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.72 (s, 1H, pyrimidinone NH), 7.85–7.45 (m, 8H, aromatic protons), and 2.35 (s, 3H, p-tolyl CH₃).
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 414.1321 (calculated 414.1325).
- X-ray Diffraction : Single-crystal analysis confirms the planar pyrazolo[3,4-d]pyrimidinone core and dihedral angles between aromatic rings.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Early synthetic routes produced mixtures of 1H- and 2H-pyrazole regioisomers. This issue was resolved by employing microwave-assisted synthesis, which accelerates reaction kinetics and favors the desired 1H-pyrazole isomer.
Purification of Hydrophobic Intermediates
The trifluoromethyl group increases compound hydrophobicity, complicating chromatographic separation. Reverse-phase HPLC with acetonitrile-water gradients (60–95% acetonitrile) achieves baseline separation.
Industrial-Scale Applications
Patent data disclose kilogram-scale synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction times. For example, the Suzuki coupling step is performed in a microreactor at 120°C with a residence time of 5 minutes, achieving 92% yield compared to 78% in batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Condensation | 65 | 88 | Low catalyst cost |
| Microwave-Assisted | 82 | 95 | Reduced isomer formation |
| Continuous Flow | 92 | 98 | Scalability for industrial production |
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide. These compounds have shown promising activity against various bacterial strains:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition at 25 µg/mL |
| Pseudomonas aeruginosa | Maximum inhibition of 19 mm |
| Mycobacterium smegmatis | Inhibition up to 16 mm |
| Penicillium chrysogenum | Variable inhibition |
In a study by RSC Advances, several pyrazolo derivatives demonstrated effective inhibition against Gram-negative bacteria, showcasing the importance of structural modifications in enhancing antimicrobial properties .
Anticancer Applications
The compound's structure suggests potential anticancer properties. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance:
- Mechanism of Action : The presence of trifluoromethyl groups can enhance lipophilicity and bioavailability, potentially leading to improved interactions with target enzymes.
A study indicated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:
- Substituents on the pyrazole ring : Variations can lead to changes in biological activity.
- Trifluoromethyl group : Known to enhance pharmacological properties by increasing metabolic stability.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Screening :
Mechanism of Action
The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes and biological outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives and trifluoromethyl-substituted compounds.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic areas.
Trifluoromethyl-substituted compounds: The trifluoromethyl group is a common motif in medicinal chemistry, enhancing the metabolic stability and bioavailability of compounds.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and therapeutic potential compared to other similar compounds. Its specific interactions with molecular targets and pathways can lead to unique pharmacological profiles and applications.
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and a trifluoromethylbenzamide moiety , which contributes to its pharmacological properties.
The compound primarily acts through the following mechanisms:
- Enzyme Inhibition : It is known to inhibit various kinases by binding to their ATP-binding sites, which disrupts cellular signaling pathways critical for cancer progression.
- Receptor Modulation : The compound may also modulate receptor functions by interacting with specific binding sites, affecting downstream signaling cascades .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line, indicating potent anti-cancer activity .
- Mechanistic Insights : Research indicates that the compound's ability to inhibit cyclin-dependent kinases (CDKs) plays a crucial role in its anticancer effects, as CDKs are vital for cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects:
- In vitro Evaluation : Compounds within this class have been tested for their anti-inflammatory activity, with some demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Maintain 60–80°C during cyclization to minimize decomposition .
- Catalysts : Use triethylamine or DMAP to accelerate benzamide coupling .
Q. Table 1: Example Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| Core formation | DMF | 80 | None | 45–60% |
| Benzamide coupling | THF | 25 | Triethylamine | 65–75% |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what critical data do they provide?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions. For example, the p-tolyl methyl group appears as a singlet at ~2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak at m/z 458.1342) .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Methodological Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?
Answer:
Contradictions often arise from assay variability, such as:
- Cellular models : Differences in membrane permeability (e.g., cancer vs. non-cancer cell lines) .
- Concentration thresholds : Sub-optimal dosing in kinase inhibition assays.
Q. Resolution strategies :
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to cross-validate .
- Controls : Include reference inhibitors (e.g., staurosporine for kinase studies) and measure cytotoxicity in parallel .
Q. Table 2: Bioactivity Data Comparison
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Kinase inhibition | EGFR | 12 ± 3 | HeLa | |
| Cytotoxicity | N/A | >1000 | HEK293 |
Advanced: What strategies are employed to elucidate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding .
- Scaffold hopping : Modify the pyrazolo[3,4-d]pyrimidine core to pyrrolo[2,3-d]pyrimidine for improved metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Case Study : Trifluoromethyl substitution at the benzamide position increased lipophilicity (logP from 2.1 to 3.4) and kinase inhibition potency by 5-fold .
Advanced: What methodologies are recommended for analyzing metabolic stability and degradation pathways?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Degradation products : Use high-resolution LC-Orbitrap MS to identify oxidative metabolites (e.g., hydroxylation at the pyrimidine ring) .
- Stability studies : Monitor pH-dependent hydrolysis (e.g., amide bond cleavage in acidic conditions) using HPLC .
Key Finding : The trifluoromethyl group reduces oxidative metabolism, extending half-life (t1/2 = 4.2 h in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
